1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole belongs to a class of organic compounds known as pyrazolo[3,4-c]pyrazoles. These are bicyclic heterocyclic systems containing two nitrogen atoms in each ring. While the specific source and natural occurrence of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole are not mentioned in the provided literature, its derivatives have demonstrated potential in various scientific research areas. Notably, the core structure serves as a versatile scaffold for developing novel compounds with desired biological and pharmacological properties [, ].
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles, which are known for their diverse pharmacological activities. This specific compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, making it a candidate for cancer treatment and other therapeutic applications.
The compound can be synthesized through various methods involving pyrazole derivatives and is often studied in the context of drug discovery and development. Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrazoles exhibit significant biological activity, including antitumor properties.
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is classified as a pyrazolo[3,4-c]pyrrole derivative. It falls under the category of heterocycles, which are compounds containing rings made up of at least one atom that is not carbon.
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step reactions starting from readily available precursors such as hydrazones or α-aminoketones. Common methods include:
The synthesis often employs catalysts such as copper salts or Lewis acids to facilitate the cyclization process. Reaction conditions may vary, including temperature control and solvent selection to optimize yield and purity.
The molecular structure of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole features a fused bicyclic system consisting of a pyrazole ring connected to a tetrahydropyrrole moiety.
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure specificity and yield. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
The mechanism of action for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific kinases:
Molecular docking studies reveal that the compound exhibits favorable binding affinities with various kinase targets, providing insights into its potential therapeutic effects.
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is primarily studied for its potential applications in:
Research continues to explore its full therapeutic potential across various biological systems and disease states.
This bicyclic heterocyclic system, characterized by fusion between a pyrrolidine ring and a pyrazole moiety with a specific methylation at the N-1 position, has emerged as a privileged scaffold in modern drug discovery. Its unique topological and electronic properties enable targeted interactions with diverse biological targets, particularly protein kinases. The scaffold offers multiple vectors for chemical modification, allowing medicinal chemists to fine-tune pharmacological properties while maintaining favorable physicochemical characteristics crucial for drug development [2] [7].
The exploration of pyrrolopyrazole derivatives in medicinal chemistry gained significant momentum in the early 2000s, driven by the search for novel kinase inhibitor scaffolds. Initial research focused on the unsubstituted tetrahydropyrrolo[3,4-c]pyrazole core as a versatile template. The strategic incorporation of the N-1 methyl group represented a critical advancement aimed at optimizing pharmacokinetic properties and metabolic stability. This modification proved instrumental in enhancing the drug-like characteristics of subsequent derivatives [1] [2].
A landmark development occurred with the discovery of compound 9d, a 5-phenylacetyl derivative exhibiting potent inhibition of Aurora kinases (critical regulators of mitosis) alongside a favorable antitumor kinase inhibition profile. This molecule demonstrated low nanomolar potency against multiple anticancer kinase targets, high antiproliferative activity across cancer cell lines, and promising efficacy in in vivo tumor models [1]. Its favorable chemico-physical and pharmacokinetic properties underscored the therapeutic potential of the pyrrolopyrazole scaffold and spurred further optimization efforts [1] [4].
Following this, the structurally related danusertib (PHA-739358) emerged as a clinical candidate. Although not methylated specifically at the N-1 position of the pyrrolopyrazole core, danusertib validated the broader scaffold's clinical relevance. It advanced into clinical trials as a pan-Aurora kinase inhibitor, demonstrating significant activity against various malignancies, including notable efficacy against Bcr-Abl T315I mutant forms implicated in imatinib resistance [4]. More recent applications have expanded beyond oncology, exemplified by the exploration of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potassium-competitive acid blockers (P-CABs) for treating acid-related disorders like GERD. This highlights the scaffold's versatility in addressing diverse therapeutic targets [9].
Table 1: Key Milestones in Pyrrolopyrazole-Based Drug Discovery
Year | Compound/Class | Therapeutic Area | Key Achievement | Source |
---|---|---|---|---|
~2005 | Unsubstituted Pyrrolo[3,4-c]pyrazoles | Kinase Inhibition (Oncology) | Initial scaffold identification as kinase inhibitor template | [2] [4] |
2006 | Compound 9d | Oncology (Kinase inhibition) | Potent Aurora kinase inhibitor with favorable antitumor profile; Proof-of-concept | [1] |
2007-2010 | Danusertib (PHA-739358) | Oncology (Clinical Candidate) | Advanced pan-Aurora kinase inhibitor into clinical trials; Activity vs. Bcr-Abl T315I | [4] |
2010+ | Thieno[3,2-c]pyrazole Derivatives | Kinase Inhibition (Oncology) | Scaffold hopping leading to potent Aurora inhibitors (e.g., Compound 38) | [4] |
2022+ | 5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | Gastroenterology (P-CABs) | Identification of potent H+/K+-ATPase inhibitors (e.g., B19, IC₅₀ = 60.50 nM) | [9] |
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole belongs to the broader class of fused bicyclic tetrahydropyrrolo-3,4-azoles. Its core structure consists of a five-membered pyrazole ring fused with a five-membered pyrrolidine ring, sharing a bond between the pyrazole's C3/C4 positions and the pyrrolidine's C3/C4 positions (numbering varies based on fusion point). The specific methylation occurs at the pyrazole ring nitrogen (N-1) within the bicyclic system [2] [3].
A defining feature is its relatively planar topography. Single-crystal X-ray studies of closely related analogues (e.g., compounds 22–24) reveal minimal deviation from planarity, typically ranging between 1–4°. This planarity contrasts with the slightly more puckered isoindoline systems and provides a topological advantage for mimicking flat interaction surfaces within enzyme binding sites, particularly the ATP-binding clefts of kinases [2].
The core exhibits tautomerism potential inherent to pyrazole systems. While the 1H-unsubstituted pyrrolo[3,4-c]pyrazole can exist as two tautomers (1a and 1b), methylation at N-1 locks the tautomeric state, eliminating this variability and simplifying structure-activity relationship (SAR) interpretation. The methyl group also contributes beneficial hydrophobic character and modulates the basicity of the remaining pyrrolidine nitrogen [2] [3] [7].
Vectorial presentation is crucial for its application in drug design. The scaffold presents three primary vectors for substitution:
The molecular formula for the unsubstituted core is C₆H₉N₃, while the specific 1-methyl variant discussed here has the formula C₇H₁₁N₃. Its hydrochloride salt form, frequently encountered in synthesis and for solubility purposes (e.g., CAS 2866322-63-4, C₇H₁₁N₃·HCl, MW 203.63), is a common synthetic intermediate [7].
The 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven exceptionally valuable in designing ATP-competitive kinase inhibitors. Its significance stems from its unique ability to recapitulate key interactions within the ATP-binding pocket while offering opportunities for enhanced selectivity and drug-like properties compared to simpler heterocycles like imidazole or pyridine [1] [2] [6].
Aurora Kinase Inhibition: The scaffold forms a central component of several potent Aurora kinase inhibitors (e.g., compound 9d). Aurora kinases (A, B, C) are serine/threonine kinases essential for mitosis. Dysregulation is common in cancers. The planar bicyclic core effectively occupies the adenine-binding region of the kinase ATP pocket. The N-1 methyl group helps optimize hydrophobic contacts within this region. Key substituents, particularly aromatic amides linked at the pyrrolidine ring (C3/C6 position), project into adjacent hydrophobic pockets and engage in critical hydrogen bonding or π-stacking interactions, driving potency and selectivity. For example, benzamide derivatives incorporating this scaffold demonstrated low nanomolar IC₅₀ values against Aurora-A [1] [6].
Broad-Spectrum Kinase Inhibition Potential: Beyond Aurora kinases, the scaffold's versatility allows tuning for other targets. The pyrazole nitrogen atoms (especially N-4) can act as hydrogen bond acceptors, mimicking interactions typically made by the purine N of ATP. SAR studies around the pyrrolidine substitution points (C3/C6) enable modulation of selectivity profiles. Compound 9d exemplified this, showing potent activity against "additional anticancer kinase targets" beyond Aurora kinases [1]. Scaffold hopping, such as the development of thieno[3,2-c]pyrazoles inspired by the pyrrolopyrazole core, further validated the pharmacophore's utility in kinase inhibition, yielding compound 38 with significant in vivo efficacy in HL-60 xenograft models [4].
Application Beyond Kinases: P-CABs: The scaffold's utility extends beyond oncology. Recent research exploits its topology for inhibiting H⁺/K⁺-ATPase (the gastric proton pump). Structural insights from vonoprazan (a pyrrole-based P-CAB) bound to H⁺/K⁺-ATPase suggested that the planar, nitrogen-rich 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole could serve as an effective bioisostere. Optimization led to compound B19, featuring a formamide substituent on the benzyl group at the pyrrolidine ring. B19 exhibited potent H⁺/K⁺-ATPase inhibition (IC₅₀ = 60.50 nM, comparable to vonoprazan) and significant suppression of acid secretion (86.8% at 1.0 mg/kg IV in rats). This demonstrates the scaffold's adaptability to engage targets beyond kinases, leveraging its ability to present key pharmacophores within a rigid, yet modifiable framework [9].
Table 2: Biological Activities of Key 1-Methylpyrrolo[3,4-c]pyrazole Derivatives
Compound | Target/Activity | Core Modification (Position) | Key Pharmacophoric Element | Potency (IC₅₀/EC₅₀) | Source |
---|---|---|---|---|---|
9d | Aurora Kinases / Antiproliferative | 5-Phenylacetyl (Pyrazole C5) | Favorable kinase inhibition profile | Low nM (Multiple Kinases) | [1] |
Danusertib | Pan-Aurora Kinases / Bcr-Abl (T315I) | Pyrrolopyrazole core (Not 1-methyl specific) | 3-(Methylsulfonyl)phenylurea | Clinical Candidate | [4] |
Thienopyrazole 38 | Aurora Kinases / HL-60 Xenograft | Thieno[3,2-c]pyrazole Bioisostere | 4-(4-Methylpiperazin-1-yl)benzamide | Potent in vitro/in vivo | [4] |
B19 | H⁺/K⁺-ATPase (P-CAB) | 5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | 3'-Formamidobenzyl (Pyrrolidine C3/C6) | 60.50 nM | [9] |
A6 | H⁺/K⁺-ATPase (P-CAB) Lead | 5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Initial lead lacking optimized benzyl substitution | 674.0 nM | [9] |
The enduring significance of the 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold lies in its optimal balance of rigidity and synthetic accessibility, its ability to present diverse pharmacophoric elements in three-dimensional space via defined vectors, and its proven track record in generating potent inhibitors against clinically validated targets across therapeutic areas. Its role as a piperazine bioisostere, offering topological recapitulation with potentially improved metabolic stability, further enhances its value in medicinal chemistry campaigns [2] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7